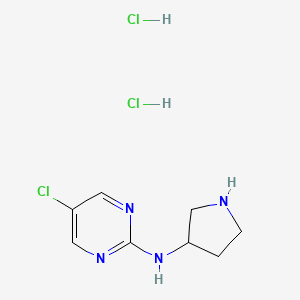

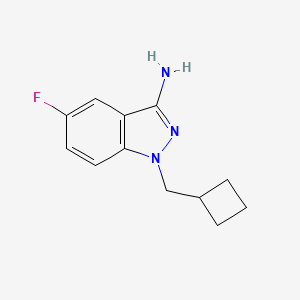

5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Vue d'ensemble

Description

The compound “5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride” is a derivative of pexidartinib, a kinase inhibitor drug . The dihydrochloride salt of pexidartinib was synthesized and the crystal structure of its dihydrate was determined from single crystal data . The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .

Synthesis Analysis

The synthetic route of related compounds involves using 5-chloro-3-nitropyrazolo as a starting material, through substitution reaction with pyrrolidine or morpholine to obtain intermediate 2, and then through reduction reaction to obtain intermediate 3 . This is followed by acylation with phenyl chloroformate to obtain intermediates 4, and finally reacted with heterocyclic compounds to obtain the derivatives .Molecular Structure Analysis

In the pexidartinib molecule, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated . The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution reactions, reduction reactions, and acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, a related compound has a yield of 76%, melting point of 212–214 ℃, and various characteristic peaks in its ATR-FTIR and NMR spectra .Applications De Recherche Scientifique

Synthesis and Characterization

The compound 5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride has been explored in various synthetic and characterization contexts. Its derivatives have been involved in reactions leading to the formation of diverse heterocyclic compounds. One study described the synthesis and characterization of stable betainic pyrimidinaminides, showcasing the nucleophilic substitution reactions involving pyrrolidinyl and pyridinyl groups on trichloropyrimidines. These reactions yielded a range of heterocyclic salts and aminides, indicating the compound's utility in generating novel chemical entities (Schmidt, 2002).

Antimicrobial and Anticancer Evaluation

Derivatives of this compound have been evaluated for potential biological activities. For instance, novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives synthesized from related pyrimidine compounds showed moderate antibacterial activity, highlighting the compound's relevance in developing antimicrobial agents (Afrough et al., 2019). Another study synthesized and evaluated the antimicrobial and anticancer activities of pyrimidine salts with chloranilic and picric acids, showcasing the versatility of pyrimidine derivatives in medicinal chemistry (Mallikarjunaswamy et al., 2013).

Heterocyclic Compound Synthesis

The structural framework of this compound facilitates the synthesis of complex heterocyclic systems. A notable example includes the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones, demonstrating the compound's utility in generating diverse heterocyclic structures with potential pharmacological applications (Xiang et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptor tyrosine kinases .

Mode of Action

For instance, similar compounds have been found to inhibit multiple receptor tyrosine kinases .

Biochemical Pathways

Compounds with similar structures have been found to affect various pathways, leading to downstream effects such as apoptosis .

Pharmacokinetics

Similar compounds have been found to exhibit good physicochemical properties and biological characteristics .

Result of Action

Similar compounds have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

Orientations Futures

The future directions for this compound could involve further studies on its biological and physicochemical properties . Given the therapeutic importance of pexidartinib, knowledge of the structure of this compound and the analysis of its intermolecular interactions provide valuable information for further studies .

Propriétés

IUPAC Name |

5-chloro-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.2ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;;/h3-4,7,10H,1-2,5H2,(H,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLSQEHGQYKLFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC=C(C=N2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Piperidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474076.png)

![{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1474077.png)

![Methyl 2-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1474079.png)

![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1474085.png)

![Methyl 3-amino-3a,4,5,9b-tetrahydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1474092.png)

![Methyl 8-amino-3-isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474093.png)

![Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474095.png)